An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive scientific overview of 7-Fluoroquinoline-6-carbaldehyde (CAS No. 1185768-18-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, mechanistically-grounded synthetic protocol, explore its chemical reactivity and synthetic utility, and discuss its current and potential applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.
Introduction: The Strategic Importance of a Multifunctional Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics. The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. 7-Fluoroquinoline-6-carbaldehyde is a prime example of a molecule designed for synthetic versatility, incorporating three key features:
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The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid framework for orienting other functional groups and engaging with biological targets.
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The C7-Fluorine Substituent: The introduction of a fluorine atom profoundly impacts a molecule's properties. It enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and can improve membrane permeability. In the context of fluoroquinolones, a fluorine atom on the carbocyclic ring is often crucial for potent antibacterial activity.[1][2]
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The C6-Carbaldehyde Group: The aldehyde is a versatile chemical handle, serving as an electrophilic site for a wide array of synthetic transformations. It can be readily converted into amines, alcohols, carboxylic acids, alkenes, and various heterocyclic systems, making it an ideal starting point for library synthesis and lead optimization.
This unique combination of a proven biological scaffold, a key modulating atom (fluorine), and a versatile synthetic handle (aldehyde) makes 7-Fluoroquinoline-6-carbaldehyde a high-value intermediate for the development of novel therapeutics.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is foundational for its effective use in research and development.
Core Chemical Properties
The key identifying and physical properties of 7-Fluoroquinoline-6-carbaldehyde are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1185768-18-6 | [4][5][6] |
| IUPAC Name | 7-fluoroquinoline-6-carbaldehyde | [3][4] |
| Molecular Formula | C₁₀H₆FNO | [3][4][5] |
| Molecular Weight | 175.16 g/mol | [3][4][5][6] |
| Physical Form | Solid (typically light yellow powder) | [3][7] |
| Purity | ≥95-98% (Commercial Grade) | [3][5][6] |
| InChIKey | MXHXHJCXWSYDQO-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O | [3][4] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [3][5] |
Spectroscopic Profile
While direct, peer-reviewed experimental spectra for this specific compound are not widely published, we can predict its characteristic spectroscopic signatures based on its functional groups and data from analogous structures.[8] These predictions are invaluable for confirming the identity and purity of synthesized or purchased material.
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.5-10.5 ppm).[9] The protons on the quinoline ring will exhibit coupling patterns (doublets, doublets of doublets) influenced by both H-H and H-F coupling.
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¹³C NMR (Carbon NMR): The spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm).[9] The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
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IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C=C and C=N stretching vibrations for the aromatic quinoline system in the 1450-1600 cm⁻¹ region, and a C-F stretch around 1000-1300 cm⁻¹.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 176.0506.[4]
Synthesis and Mechanistic Insights
While multiple synthetic routes could be envisioned, the Vilsmeier-Haack reaction stands out as a highly effective and industrially relevant method for the formylation of electron-rich aromatic and heteroaromatic systems, making it a logical choice for the synthesis of quinoline carbaldehydes.[3][10]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
The synthesis involves the formylation of a suitable 7-fluoroquinoline precursor. The causality behind this choice is the reaction's reliability for introducing aldehyde groups onto activated ring systems.
Caption: Proposed synthetic workflow for 7-Fluoroquinoline-6-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis should yield a product whose analytical data (e.g., melting point, NMR) matches the expected values.
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Vilsmeier Reagent Preparation (Step 1):
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To a flask cooled in an ice bath (0 °C), add dimethylformamide (DMF, ~3 eq.).
-
Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise while stirring. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) is exothermic and must be controlled.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Formylation (Step 2):
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Dissolve the starting material, 7-fluoroquinoline (1 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent).
-
Add the 7-fluoroquinoline solution portion-wise to the pre-formed Vilsmeier reagent.
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Rationale: The quinoline ring is an activated aromatic system. The formylation is an electrophilic aromatic substitution. The regioselectivity (formylation at C6) is directed by the activating nature of the fused benzene ring and the electronic influence of the nitrogen and fluorine atoms.
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Heat the reaction mixture, typically to 60-80 °C, for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]
-
-
Work-up and Purification (Step 3):
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive reagents.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry under a vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure 7-Fluoroquinoline-6-carbaldehyde.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Fluoroquinoline-6-carbaldehyde lies in the orthogonal reactivity of its two primary functional sites: the aldehyde group and the C7-fluorine position.
Caption: Key reaction pathways for 7-Fluoroquinoline-6-carbaldehyde.
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Reactions of the Aldehyde Group: This is the most versatile handle for elaboration.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.
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Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard reagents like potassium permanganate or silver oxide. This provides direct access to a 7-fluoroquinoline-6-carboxylic acid scaffold, mimicking the C3-carboxy pharmacophore of many quinolone antibiotics.[2]
-
Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.
-
Schiff Base Formation: Condensation with primary amines forms imines (Schiff bases), which can be stable products themselves or serve as intermediates for further reactions.
-
-
Reactions of the Fluoroquinoline Core (SNAr):
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7 position, activated by the electron-withdrawing quinoline ring system, can act as a leaving group. This allows for the introduction of various nucleophiles, most commonly nitrogen heterocycles (like piperazine or imidazole), via an SNAr mechanism.[1][11] This reaction is fundamental to the synthesis of the majority of clinically used fluoroquinolone antibiotics, where the C7 substituent is critical for determining the antibacterial spectrum and potency.[1]
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Applications in Research and Development
The primary application of 7-Fluoroquinoline-6-carbaldehyde is as a strategic intermediate in drug discovery programs.
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Precursor for Novel Fluoroquinolone Antibiotics: By oxidizing the C6-aldehyde to a carboxylic acid and subsequently performing an SNAr reaction at the C7 position, this molecule serves as a valuable precursor for creating novel fluoroquinolone analogs.[2][12] This allows researchers to explore new chemical space to combat the growing threat of antibiotic resistance.
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Scaffold for Anticancer Agents: The quinolone scaffold is not limited to antibiotics. Certain fluoroquinolone derivatives have shown potent activity as topoisomerase inhibitors for cancer therapy.[13] The aldehyde group provides a convenient anchor point for synthesizing libraries of compounds to be screened for cytotoxic activity.
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Building Block in Chemical Biology: As a fluorescent scaffold, quinolines can be incorporated into chemical probes. The aldehyde group allows for covalent linkage to biomolecules or other reporter groups, facilitating the design of tools for studying biological systems.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. 7-Fluoroquinoline-6-carbaldehyde should be handled with appropriate care in a controlled laboratory environment.
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Hazard Identification: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][14]
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Hazard Statements: H302, H315, H319, H332, H335.[5]
-
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[7][14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[15]
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[3][5]
Conclusion
7-Fluoroquinoline-6-carbaldehyde is more than just a chemical; it is a strategically designed tool for innovation in organic synthesis and drug discovery. Its combination of a biologically relevant quinoline core, a key fluorine modulator, and a highly versatile aldehyde handle provides chemists with a powerful platform for constructing complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel antibiotics, anticancer agents, and other valuable chemical entities.
References
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7-Fluoroquinoline-6-carbaldehyde | C10H6FNO | CID 52982909 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Retrieved from [Link]
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Miranda-Sánchez, F., et al. (2022). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. Retrieved from [Link]
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Mamedov, V. A., et al. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]
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Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). PubMed Central. Retrieved from [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (n.d.). National Institutes of Health. Retrieved from [Link]
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The cross-reactivity values of the fluoroquinolone compounds in the studied systems. (n.d.). ResearchGate. Retrieved from [Link]
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